molecular formula C18H22N2O2 B2688243 4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide CAS No. 377769-38-5

4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide

Cat. No. B2688243
CAS RN: 377769-38-5
M. Wt: 298.386
InChI Key: LPTNGRXVDYUBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide (4-TBPAH) is an organic compound that is widely used in various scientific and industrial applications. It is a hydrazide derivative of 4-tert-butyl-phenol, which is a phenolic compound commonly used in the synthesis of pharmaceuticals and other organic compounds. 4-TBPAH is a versatile compound that has been used in a variety of scientific applications, including as a catalyst, reagent, and intermediate in organic synthesis.

Scientific Research Applications

Urease Inhibition and Antimicrobial Activity

Hydrazides, including derivatives similar to "4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide," have been synthesized and studied for their biological activity. For instance, hydrazide derivatives demonstrate significant urease inhibition, a property that can be leveraged in the development of treatments for diseases caused by urease-producing pathogens. Additionally, these compounds exhibit a range of biological activities, including antimicrobial effects. This highlights their potential in creating new therapeutic agents or antimicrobial materials (Ahmad et al., 2022).

Polymer Science and Material Engineering

Hydrazide compounds are also pivotal in the synthesis of novel polymers. For example, polyhydrazides and poly(amide-hydrazide)s derived from bis(ether benzoic acid)s showcase unique properties such as solubility in polar solvents, the ability to form transparent, flexible films, and thermal stability. These materials could find applications in various high-performance plastics and engineering materials, offering benefits such as enhanced thermal resistance and material strength (Hsiao, Dai, & He, 1999).

Nucleating Agents for Poly(L-lactic acid)

Hydrazide compounds have been evaluated as nucleating agents for poly(L-lactic acid), demonstrating the ability to significantly enhance the material's crystallization. This application is particularly relevant in improving the heat resistance and processability of biodegradable plastics, thereby expanding their utility in sustainable material solutions (Kawamoto et al., 2007).

Antitumor and Antimicrobial Agents

Research into platinum(II) complexes with hydrazides has shown promising antitumor activity, with some complexes displaying higher efficacy than standard treatments in leukemia cell lines. This suggests a potential avenue for developing new cancer therapies. Moreover, the antimicrobial properties against specific pathogens underscore the versatility of hydrazide derivatives in pharmaceutical research (Rodrigues et al., 2015).

Water Treatment

The study of the transformation of certain phenols in the presence of ferrate(VI) oxidation processes, including those related to tert-butylphenols, provides insights into the removal of persistent organic pollutants from water. This research can contribute to the development of more effective water treatment methodologies, highlighting the environmental applications of hydrazide derivatives (Zheng et al., 2020).

properties

IUPAC Name

4-[(4-tert-butylphenoxy)methyl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-18(2,3)15-8-10-16(11-9-15)22-12-13-4-6-14(7-5-13)17(21)20-19/h4-11H,12,19H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPTNGRXVDYUBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-tert-Butyl-phenoxymethyl)-benzoic acid hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.